molecular formula C40H47NO12 B1261277 3'-N-Debenzoyl-2'-deoxytaxol

3'-N-Debenzoyl-2'-deoxytaxol

Cat. No.: B1261277
M. Wt: 733.8 g/mol
InChI Key: YNAFMBLTFSPCAE-ZPROQBANSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3'-N-Debenzoyl-2'-deoxytaxol (C40H47NO12) is a critical advanced intermediate in the biosynthesis of the anticancer drug paclitaxel (Taxol) in yew (Taxus) species . This compound occupies a pivotal position in the Taxol biosynthetic pathway, formed by the transfer of a β-phenylalanine side chain to the C13-O-position of the advanced taxane diterpenoid intermediate baccatin III . It subsequently serves as the direct substrate for cytochrome P450-mediated hydroxylation at the C2'-position to yield N-debenzoyltaxol, which is then N-benzoylated in the final step to complete the biosynthesis of paclitaxel . The enzyme 3'-N-debenzoyltaxol N-benzoyltransferase (DBTNBT), which catalyzes this final step, can utilize this compound as a substrate, demonstrating its direct role in the pathway . Research into the transcriptional regulation of paclitaxel biosynthesis has identified key transcription factors, such as TcMYB73, that modulate the expression of biosynthetic genes, including DBTNBT, further underscoring the importance of this intermediate in the metabolic engineering of Taxol production . This compound is therefore an essential reference standard and tool compound for researchers studying the complex paclitaxel biosynthetic pathway, enzymology of the involved acyl transferases, and metabolic engineering in Taxus cell cultures aimed at improving the yield of this invaluable chemotherapeutic agent . The ongoing exploration of paclitaxel and its biosynthesis is driven by the drug's significant role as a first-line treatment for various solid malignancies and the challenges associated with its sustainable supply . This product is intended for research purposes only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C40H47NO12

Molecular Weight

733.8 g/mol

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(3R)-3-amino-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C40H47NO12/c1-21-27(51-30(45)17-26(41)24-13-9-7-10-14-24)19-40(48)35(52-36(47)25-15-11-8-12-16-25)33-38(6,28(44)18-29-39(33,20-49-29)53-23(3)43)34(46)32(50-22(2)42)31(21)37(40,4)5/h7-16,26-29,32-33,35,44,48H,17-20,41H2,1-6H3/t26-,27+,28+,29-,32-,33?,35+,38-,39+,40-/m1/s1

InChI Key

YNAFMBLTFSPCAE-ZPROQBANSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C[C@H](C5=CC=CC=C5)N)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)CC(C5=CC=CC=C5)N)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C

Origin of Product

United States

Enzymatic Biosynthesis of 3 N Debenzoyl 2 Deoxytaxol

Precursor Compounds and Metabolic Origins

The formation of 3'-N-Debenzoyl-2'-deoxytaxol relies on the synthesis and availability of two primary precursor molecules derived from distinct metabolic routes within the plant cell.

Geranylgeranyl Diphosphate (B83284) (GGPP) and Taxane (B156437) Core Formation

The foundational structure of all taxanes, including this compound, is the taxane core, which originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP). encyclopedia.pubnih.gov The biosynthesis of GGPP itself is a product of the plastidial 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway. encyclopedia.pubnih.gov This pathway provides the five-carbon isoprenoid building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). encyclopedia.pubencyclopedia.pub

The enzyme geranylgeranyl diphosphate synthase (GGPPS) catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon GGPP. encyclopedia.pubencyclopedia.pub The committed step in taxane biosynthesis is the cyclization of GGPP by taxadiene synthase (TS) to form the tricyclic olefin, taxa-4(5),11(12)-diene, which is the parent hydrocarbon of the taxane skeleton. nih.govencyclopedia.pub

Phenylalanine Metabolism to β-Phenylalanine-CoA

The side chain of this compound is derived from the amino acid phenylalanine. encyclopedia.pubmdpi.com The initial step in this branch of the pathway is the conversion of α-phenylalanine to β-phenylalanine, a reaction catalyzed by the enzyme phenylalanine aminomutase (PAM). encyclopedia.pubmdpi.comresearchgate.net

Following its formation, β-phenylalanine is activated to its CoA thioester, β-phenylalanyl-CoA. encyclopedia.pubresearchgate.net This activation is carried out by a β-phenylalanine-CoA ligase (PCL), an enzyme that has been identified and characterized. thieme-connect.comnih.govnih.gov The resulting β-phenylalanyl-CoA serves as the acyl donor for the subsequent attachment to the taxane core. encyclopedia.pubmdpi.comresearchgate.net

Baccatin (B15129273) III as the Immediate Taxane Scaffold for Side-Chain Attachment

The biosynthesis of the taxane core undergoes a series of approximately 20 enzymatic steps, including numerous hydroxylations and acylations, to form the advanced intermediate, baccatin III. encyclopedia.pubencyclopedia.pubmdpi.com Baccatin III is a highly functionalized taxane that serves as the direct precursor for the attachment of the β-phenylalanine side chain. mdpi.comresearchgate.netthieme-connect.comuniprot.orgnih.govoup.com This crucial intermediate is the result of the modification of the initial taxadiene core, including the formation of an oxetane (B1205548) ring. encyclopedia.pub The final step in the formation of the baccatin III scaffold is the acetylation of 10-deacetylbaccatin III at the C-10 position, a reaction catalyzed by 10-deacetylbaccatin III-10-O-acetyl transferase (DBAT). encyclopedia.pub

Baccatin III: 3-Amino-3-phenylpropanoyl Transferase (BAPT) Catalysis

The pivotal step in the formation of this compound is the esterification of baccatin III with the β-phenylalanine side chain, a reaction catalyzed by the enzyme baccatin III: 3-amino-3-phenylpropanoyl transferase (BAPT). mdpi.comresearchgate.netnih.govnih.gov

Enzymatic Mechanism and Substrate Specificity of BAPT

BAPT catalyzes the selective 13-O-acylation of baccatin III, using β-phenylalanoyl-CoA as the acyl donor, to produce this compound. mdpi.comuniprot.org The enzyme demonstrates regiospecificity by acylating the C-13 hydroxyl group of baccatin III. pnas.org

Kinetic studies of the recombinant BAPT enzyme have determined the Michaelis-Menten constants (Km) for its substrates. The Km for baccatin III is approximately 2.4 µM, and for β-phenylalanoyl-CoA, it is approximately 4.9 µM. nih.govpnas.org The optimal pH for the enzymatic activity of BAPT is 6.8. uniprot.orgnih.gov BAPT exhibits a preference for β-phenylalanoyl-CoA over other similar substrates. pnas.org

Interestingly, the BAPT enzyme contains a G163XXXDA168 motif, which is a variation of the typical HXXXDG or HXXXDA motif found in other acyltransferases. mdpi.com The substitution of glycine (B1666218) for histidine at position 163 is thought to influence the catalytic mechanism. mdpi.com

Molecular Characterization of BAPT (cDNA, Protein Expression)

The complementary DNA (cDNA) for BAPT has been isolated and characterized. mdpi.comnih.gov The BAPT cDNA consists of 1335 nucleotides, which encode a protein of 445 amino acids. mdpi.comnih.gov The calculated molecular weight of the BAPT protein is 50,546 Da. mdpi.comnih.gov The functional BAPT enzyme has been successfully expressed in E. coli BL21(DE3) cells, which has facilitated its characterization. mdpi.com At the amino acid level, BAPT shares between 71% and 74% similarity with four other acyltransferases involved in the paclitaxel (B517696) biosynthetic pathway. mdpi.com

Context within the Early and Late-Stage Taxol Biosynthesis Cascade

The early stages of biosynthesis are defined by the cyclization of GGPP to create the unique tricyclic taxane core structure, taxa-4(5),11(12)-diene. nih.govnih.gov This is followed by a complex series of oxygenation reactions, mediated by cytochrome P450 monooxygenases, and acylation reactions that decorate the taxane skeleton. nih.govnih.govnih.gov These initial modifications are critical for preparing the molecule for the later, more complex additions. Research suggests the possibility of a bifurcated or networked pathway in these early stages, rather than a single linear route. pnas.orgnih.gov

The late-stage biosynthesis cascade commences with the formation of the advanced intermediate, baccatin III. nih.gov This part of the pathway involves the final modifications to the taxane core and, crucially, the five-step assembly and attachment of the N-benzoyl phenylisoserinoyl side chain at the C13 position, which is essential for the compound's biological activity. nih.govresearchgate.net

The compound this compound (also referred to as N-debenzoyl-2'-deoxytaxol or β-phenylalanyl baccatin III) is a key intermediate within this late-stage cascade. mdpi.comwiley.com Its formation is catalyzed by the enzyme baccatin III: 3-amino, 3-phenylpropanoyl transferase (BAPT) . bio-conferences.orgmdpi.com This enzyme facilitates the attachment of the β-phenylalanoyl side chain from its CoA-activated donor, (3R)-3-amino-3-phenylpropanoyl-CoA, to the C13 hydroxyl group of baccatin III. mdpi.comqmul.ac.uk

Following its synthesis, this compound serves as a substrate for subsequent modifications. The pathway proceeds with hydroxylation at the C2' position of the side chain, a reaction catalyzed by taxane 2'α-hydroxylase (T2'αH) , to produce N-debenzoyltaxol. encyclopedia.pubbio-conferences.orgbiorxiv.org The final acylation step in the biosynthesis of paclitaxel is the N-benzoylation of the side chain. nih.gov This reaction is catalyzed by the enzyme This compound N-benzoyltransferase (DBTNBT) , which transfers a benzoyl group from benzoyl-CoA to the 3'-amino group. wiley.comnih.govnih.govnih.gov While DBTNBT can use this compound as a substrate to form 2'-deoxytaxol, studies have indicated that it shows a substrate preference for N-debenzoyltaxol to produce the final product, paclitaxel. mdpi.comnih.gov The de novo biosynthesis of 3'-N-debenzoyl-2'-deoxypaclitaxel has been successfully achieved in heterologous systems. biorxiv.orgnih.gov

Table 1: Key Enzymes in the Late-Stage Biosynthesis of Paclitaxel Involving this compound

Enzyme Abbreviation Catalyzed Reaction
Baccatin III: 3-amino, 3-phenylpropanoyl transferase BAPT Catalyzes the selective 13-O-acylation of baccatin III with (3R)-3-amino-3-phenylpropanoyl-CoA to form this compound. mdpi.comqmul.ac.uk
Taxane 2'α-hydroxylase T2'αH Catalyzes the hydroxylation at the C-2' position of the side chain of this compound to yield N-debenzoyltaxol. bio-conferences.orgbiorxiv.org

Table 2: Chemical Compounds Mentioned

Compound Name
10-deacetylbaccatin III
2'-deoxytaxol
This compound
3'-N-Debenzoyltaxol
(3R)-3-amino-3-phenylpropanoyl-CoA
Baccatin III
Benzoyl-CoA
Geranylgeranyl diphosphate (GGPP)
N-debenzoyl-2'-deoxytaxol
N-debenzoyltaxol
Paclitaxel (Taxol)
Taxa-4(5),11(12)-diene
β-phenylalanoyl-CoA

Post Formation Enzymatic Modifications of 3 N Debenzoyl 2 Deoxytaxol

Hydroxylation at the 2'-Position: Formation of 3'-N-Debenzoyltaxol

The introduction of a hydroxyl group at the 2'-position of the C13 side chain of 3'-N-Debenzoyl-2'-deoxytaxol is a critical step, leading to the formation of 3'-N-Debenzoyltaxol. This reaction is catalyzed by a specific cytochrome P450 monooxygenase.

Role of Taxane (B156437) 2'α-Hydroxylase (T2'αH)

The enzyme responsible for the stereospecific hydroxylation at the 2'α-position is Taxane 2'α-hydroxylase (T2'αH). researchgate.netnih.gov This enzyme plays a pivotal role in the paclitaxel (B517696) biosynthetic pathway by adding a hydroxyl group to the side chain of the taxane molecule. researchgate.netnih.gov The activity of T2'αH is essential for producing the immediate precursor required for the final N-benzoylation step. nih.govnih.gov

Cytochrome P450-Mediated Hydroxylation Characteristics

The hydroxylation of the taxane core and its side chains is predominantly carried out by a family of cytochrome P450 (CYP) monooxygenases. nih.govscilit.compnas.orgresearchgate.net These enzymes are heme-containing proteins that catalyze the insertion of one atom of molecular oxygen into a substrate, a crucial process in the biosynthesis of many secondary metabolites. wikipedia.org In the context of paclitaxel biosynthesis, these CYP enzymes exhibit high regio- and stereoselectivity. The taxane hydroxylases from Taxus species show significant amino acid sequence similarity to each other, suggesting a common evolutionary origin. nih.govresearchgate.net These enzymes typically have a pH optimum around 7.5. nih.gov The characterization of these enzymes has often relied on the use of surrogate substrates due to the scarcity of natural intermediates. nih.govscilit.com

Proposed Sequential Relationship with N-Benzoylation in Paclitaxel Biosynthesis

Research strongly supports a defined sequence of events in the final steps of paclitaxel biosynthesis, with 2'-hydroxylation preceding N-benzoylation. nih.govnih.govresearchgate.net The N-benzoyltransferase responsible for the final step shows a significantly higher catalytic efficiency with the 2'-hydroxylated substrate, 3'-N-Debenzoyltaxol, compared to this compound. nih.govnih.govresearchgate.net This substrate preference indicates that the hydroxylation event catalyzed by T2'αH occurs before the addition of the benzoyl group. nih.govnih.govresearchgate.net This sequential process ensures the efficient and correct assembly of the final paclitaxel molecule. researchgate.net

N-Benzoylation: Formation of 2'-Deoxytaxol

The final acylation step in the main paclitaxel biosynthetic pathway involves the transfer of a benzoyl group to the 3'-amino group of the phenylisoserine (B1258129) side chain of 3'-N-Debenzoyltaxol. However, the enzyme responsible can also act on this compound to form 2'-Deoxytaxol.

Role of this compound N-Benzoyltransferase (DBTNBT/TAX10)

The enzyme that catalyzes the N-benzoylation of this compound is this compound N-benzoyltransferase, also known as DBTNBT or TAX10. researchgate.netpnas.orgnih.govresearchgate.netnih.govnih.gov This enzyme facilitates the stereoselective coupling of a benzoyl group from benzoyl-CoA to the 3'-amino group of the taxoid substrate. researchgate.netnih.govresearchgate.net The identification and characterization of the cDNA clone encoding DBTNBT have been crucial in elucidating the terminal steps of the paclitaxel biosynthetic pathway. pnas.org The gene encoding this enzyme has been a target for metabolic engineering to enhance paclitaxel production in Taxus cell cultures. nih.govnih.gov

Enzymatic Mechanism and Substrate Specificity of DBTNBT for Taxoid and Acyl-CoA Co-substrates

DBTNBT is a member of the BAHD family of acyltransferases and exhibits specific substrate preferences. nih.gov The enzyme has a pH optimum of approximately 8.0. nih.gov

Substrate Specificity for Taxoids: DBTNBT displays a notable preference for the 2'-hydroxylated substrate, 3'-N-Debenzoyltaxol, over this compound, with a catalytic efficiency approximately two times higher for the former. nih.govnih.gov This preference reinforces the proposed biosynthetic sequence where hydroxylation precedes N-benzoylation. nih.govnih.gov

Substrate Specificity for Acyl-CoA Co-substrates: The enzyme is highly selective for benzoyl-CoA as the acyl donor. nih.govresearchgate.net It does not effectively utilize other acyl-CoA molecules such as tigloyl-CoA, hexanoyl-CoA, or butanoyl-CoA. nih.govresearchgate.net This specificity suggests that other N-acyltransferases are responsible for the biosynthesis of related taxoids like cephalomannine (Taxol B) and Taxol C. nih.govresearchgate.net

Kinetic Parameters of DBTNBT: The following table summarizes the kinetic parameters of the recombinant DBTNBT enzyme with its primary substrates.

SubstrateKm (μM)kcat (s-1)Vmax (nmol/min)Catalytic Efficiency (V/Km)
Taxoid Substrates
This compound346 ± 701.5 ± 0.3688 ± 591.99
3'-N-Debenzoyltaxol78 ± 11-349 ± 154.47
Acyl-CoA Co-substrate
Benzoyl-CoA (with this compound)529 ± 59-517 ± 290.98
Benzoyl-CoA (with 3'-N-Debenzoyltaxol)375 ± 67-439 ± 331.17
Data compiled from multiple sources. pnas.orgigem.org

3 Molecular and Biochemical Characterization of DBTNBT (cDNA, Protein, Kinetics, pH Optimum)

The enzyme this compound N-benzoyltransferase (DBTNBT) plays a crucial role in the terminal steps of paclitaxel (Taxol) biosynthesis. researchgate.net Its characterization has been essential for understanding the intricate enzymatic machinery that produces this potent anti-cancer compound. The enzyme catalyzes the N-benzoylation of the C13 side chain of taxane precursors. researchgate.netnih.gov

cDNA

The complementary DNA (cDNA) encoding DBTNBT was successfully isolated and characterized from Taxus species. Functional screening of an induced Taxus cell cDNA library led to the identification of the clone responsible for this N-benzoyl transferase activity. researchgate.netnih.gov The DBTNBT cDNA contains an open reading frame (ORF) of 1323 nucleotides. researchgate.net This ORF encodes a protein consisting of 440 amino acids. researchgate.net Sequence analysis of related acyltransferases in the paclitaxel pathway, such as taxane 2α-O-benzoyltransferase (TBT), reveals similar characteristics, with a cDNA containing a 1320-nucleotide ORF also encoding a 440-residue protein. nih.gov This high degree of similarity indicates that these enzymes belong to the same acyltransferase superfamily. docsdrive.com

FeatureDescriptionReference
Source OrganismTaxus species researchgate.netnih.gov
ORF Length1323 nucleotides researchgate.net
Encoded Protein Length440 amino acids researchgate.net

Protein

The protein encoded by the DBTNBT gene is an acyltransferase that functions as the catalyst for the final benzoylation step in the biosynthesis of paclitaxel. researchgate.net The calculated molecular weight of the DBTNBT protein is approximately 49,040 Da. researchgate.net A similar molecular weight of 50,089 Da was calculated for the related taxane 2α-O-benzoyltransferase, which is consistent with other monomeric plant acyltransferases that typically have a molecular weight of around 50 kDa. nih.gov The recombinant DBTNBT enzyme has been expressed in E. coli for detailed characterization studies. nih.gov These studies confirmed its function in transferring a benzoyl group from benzoyl-CoA to the amino group of the paclitaxel side chain. researchgate.net

CharacteristicValueReference
Enzyme ClassAcyltransferase nih.govdocsdrive.com
Number of Amino Acids440 researchgate.net
Calculated Molecular Weight49,040 Da researchgate.net
FunctionCatalyzes the N-benzoylation step in paclitaxel biosynthesis researchgate.netnih.gov

Kinetics

Kinetic analyses of the recombinant DBTNBT enzyme have provided significant insights into the preferred sequence of the final steps of paclitaxel biosynthesis. The enzyme was evaluated with two potential substrates: this compound and 3'-N-debenzoyltaxol. nih.gov The results showed that the enzyme has a substrate preference for 3'-N-debenzoyltaxol. researchgate.net The catalytic efficiency for the benzoyl-CoA transfer to the 2'-hydroxylated substrate (3'-N-debenzoyltaxol) was found to be double that of the non-hydroxylated substrate (this compound). researchgate.net This finding strongly suggests that in the natural biosynthetic pathway, 2'-hydroxylation precedes the final N-benzoylation step. nih.gov

The enzyme also demonstrates high selectivity for the acyl donor, preferring benzoyl-CoA. nih.gov It did not show transferase activity with other acyl-CoA molecules like tigloyl-CoA, hexanoyl-CoA, or butanoyl-CoA. nih.gov This specificity explains the biosynthesis of paclitaxel rather than related taxoids such as cephalomannine (taxol B), taxol C, or taxol D under the action of this specific enzyme. nih.gov

SubstrateCo-substrateRelative Catalytic EfficiencyProductReference
3'-N-debenzoyltaxolBenzoyl-CoAHigher (2x)Paclitaxel (Taxol) researchgate.netnih.gov
This compoundBenzoyl-CoALower2'-deoxytaxol researchgate.netnih.gov
3'-N-debenzoyltaxolTigloyl-CoANo activity observedN/A nih.gov
3'-N-debenzoyltaxolHexanoyl-CoANo activity observedN/A nih.gov
3'-N-debenzoyltaxolButanoyl-CoANo activity observedN/A nih.gov

pH Optimum

The enzymatic activity of acyltransferases is typically dependent on pH. For a related enzyme in the paclitaxel pathway, taxane 2α-O-benzoyltransferase (TBT), the pH optimum was determined to be approximately 8.0. nih.gov The enzyme exhibited half-maximal velocities near pH 6.5 and 9.9. nih.gov This pH optimum is noted as being typical for acyltransferases of plant origin. nih.gov While specific studies detailing the precise pH optimum for DBTNBT are not as readily available, it is expected to function optimally in a similar slightly alkaline pH range, consistent with other plant-derived acyltransferases involved in secondary metabolism.

Semi Synthetic Approaches Involving 3 N Debenzoyl 2 Deoxytaxol

Preparation Methodologies for 3'-N-Debenzoyl-2'-deoxytaxol as a Research Intermediate

The preparation of this compound as an intermediate for research purposes is crucial for studying the later steps of the paclitaxel (B517696) biosynthetic pathway and for synthesizing novel analogs. One established method involves a facile four-step semi-synthesis which provides the compound as a productive surrogate substrate for enzymatic studies. nih.gov

In the natural biosynthetic pathway within Taxus species, this compound is formed through the enzymatic coupling of baccatin (B15129273) III with a β-phenylalanine side chain. nih.govresearchgate.net This reaction is catalyzed by the enzyme baccatin III: 3-amino, 3-phenylpropanoyl transferase (BAPT), which attaches the β-phenylalanoyl group to the C-13 hydroxyl of baccatin III. nih.govigem.org The β-phenylalanine itself is converted to its activated form, β-phenylalanoyl-CoA, by the enzyme β-phenylalanine-CoA ligase prior to the coupling reaction. researchgate.net

This biosynthetic understanding provides a basis for cell-free enzymatic synthesis or microbial production systems to generate this compound. For laboratory-scale synthesis, coupling reactions between a protected baccatin III derivative and a suitable side-chain precursor are commonly employed.

Utilization as a Synthetic Precursor for Taxane (B156437) Analogs and Derivatives

This compound serves as a key precursor in the semi-synthesis of paclitaxel and a variety of other taxane analogs. The primary amino group on the C-3' position of the side chain is a reactive handle for the attachment of various acyl and aroyl groups, allowing for the creation of a library of derivatives.

The final step in the biosynthesis of paclitaxel involves the N-benzoylation of 3'-N-debenzoyltaxol. nih.gov However, this compound can also be N-benzoylated to form 2'-deoxytaxol. nih.gov This transformation is catalyzed by the enzyme this compound N-benzoyltransferase (DBTNBT). nih.govresearchgate.net The reaction involves the stereoselective coupling of the N-debenzoylated precursor with benzoyl-CoA to yield predominantly one 3'-epimer of 2'-deoxytaxol. nih.gov

While this reaction is a key step in understanding the natural biosynthetic pathway, it also presents an opportunity for synthetic chemists to introduce modifications. By replacing benzoyl-CoA with other activated acyl-CoA thioesters, a range of taxane analogs with different N-acyl groups can be synthesized. nih.gov This allows for the exploration of structure-activity relationships and the development of taxanes with potentially enhanced efficacy or altered pharmacological profiles. For example, the semi-synthesis of docetaxel, another important anti-cancer drug, involves the attachment of a different side chain to a baccatin III core. nih.govgoogle.com

Strategies for Attaching Modified Acyl/Aroyl Groups via Enzymatic or Chemical Means

The attachment of modified acyl or aroyl groups to the 3'-N-position of this compound can be achieved through both enzymatic and chemical strategies, offering flexibility in the design of novel taxane derivatives.

Enzymatic Strategies:

The enzyme this compound N-benzoyltransferase (DBTNBT) is a key biocatalyst in this process. nih.govqmul.ac.uk This enzyme, cloned and expressed in E. coli, facilitates the transfer of a benzoyl group from benzoyl-CoA to the 3'-amino group of the taxane precursor. nih.gov Research has shown that while the natural substrate is 3'-N-debenzoyltaxol, DBTNBT can efficiently use this compound as a surrogate substrate. nih.govresearchgate.net

The properties of the recombinant DBTNBT enzyme have been characterized, revealing a pH optimum of 8.0. nih.gov Kinetic studies have determined the Michaelis-Menten constants (Km) for its substrates.

SubstrateKm Value (mM)kcat Value (s⁻¹)Source
This compound0.42 - 0.451.5 ± 0.3 nih.govigem.org
Benzoyl-CoA0.40 - 0.411.5 ± 0.3 nih.govigem.org

The substrate specificity of DBTNBT has been explored, indicating a preference for benzoyl-CoA. nih.gov However, the potential for this enzyme to accept other aroyl-CoA derivatives provides a pathway for the enzymatic synthesis of novel N-acylated taxoids. nih.gov This biocatalytic approach offers high stereoselectivity and avoids the need for protecting groups often required in chemical synthesis.

Chemical Strategies:

Traditional chemical acylation methods can also be employed to modify the 3'-amino group of this compound. The Schotten-Baumann reaction, for instance, can be used to introduce a benzoyl group, yielding (3′RS)-2′-deoxytaxol. nih.gov This method involves reacting the amine with an acyl chloride or anhydride (B1165640) under basic conditions.

This chemical approach allows for a broader range of acyl and aroyl groups to be introduced compared to the enzymatic method, which is limited by the substrate specificity of the enzyme. By using various acylating agents, a diverse library of N-acylated 2'-deoxytaxol analogs can be generated for further biological evaluation.

Reconstitution and Metabolic Engineering of Taxane Biosynthetic Pathways

Heterologous Expression Systems for 3'-N-Debenzoyl-2'-deoxytaxol Production

The generation of this compound in heterologous hosts has been achieved through different approaches, ranging from single-enzyme expression to the complete reconstitution of the biosynthetic pathway.

One of the earliest successes involved the expression of the specific enzyme responsible for its synthesis in a microbial host. A cDNA clone (TAX7) from Taxus cuspidata was identified to encode the taxoid C-13 O-phenylpropanoyltransferase. pnas.org When this gene was expressed in Escherichia coli, the resulting recombinant enzyme successfully catalyzed the selective acylation of the precursor, baccatin (B15129273) III, with β-phenylalanoyl CoA to form this compound. pnas.orgnih.gov This demonstrated the feasibility of using engineered microbes for specific biotransformation steps in the taxane (B156437) pathway.

More recently, significant breakthroughs have enabled the de novo biosynthesis of this compound in a heterologous plant system. nih.govresearchgate.net Scientists successfully reconstituted a 20-enzyme pathway in Nicotiana benthamiana, a fast-growing tobacco plant. researchgate.net This complex feat of metabolic engineering involved co-expressing a newly discovered β-phenylalanine-CoA-ligase (PCL) along with phenylalanine aminomutase (PAM) and baccatin III:3-amino-3-phenylpropanoyl transferase (BAPT), which together assemble the side chain and attach it to the baccatin III core. nih.gov This achievement represents the first de novo biosynthetic production of this advanced paclitaxel (B517696) precursor in a heterologous system. nih.gov

Heterologous Systems for this compound Production

Host OrganismEngineering ApproachKey Genes/Enzymes ExpressedOutcomeReference
Escherichia coliSingle Enzyme BiotransformationTaxoid C-13 O-phenylpropanoyltransferase (BAPT)Conversion of fed baccatin III to this compound. pnas.orgnih.gov
Nicotiana benthamianaFull Pathway Reconstitution17-enzyme pathway for baccatin III synthesis plus PAM, PCL, and BAPT.De novo synthesis of this compound from primary metabolites. nih.govresearchgate.net

Strategies for Pathway Optimization and Flux Enhancement in Engineered Systems

To improve the yield of this compound and other taxanes in engineered systems, various optimization strategies are employed to enhance metabolic flux and overcome bottlenecks. nih.gov These strategies are critical for making biotechnological production economically viable. nih.govfrontiersin.org

Key approaches include:

Enhancing Precursor Supply : The taxane backbone originates from the universal diterpenoid precursor geranylgeranyl diphosphate (B83284) (GGPP). bio-conferences.org Overexpressing genes from the upstream methylerythritol phosphate (B84403) (MEP) pathway, such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS), and the gene for geranylgeranyl diphosphate synthase (GGPPS), can increase the pool of GGPP available for taxadiene synthase, the first committed enzyme in the pathway. frontiersin.orgnih.gov

Overexpression of Rate-Limiting Enzymes : Identifying and overexpressing genes that encode slow or "rate-limiting" enzymes in the pathway can significantly boost product accumulation. frontiersin.org Genes like BAPT and DBTNBT, which are involved in the final side-chain assembly steps, have been identified as flux-limiting and are key targets for overexpression. frontiersin.org

Blocking Competing Pathways : Metabolic flux can be diverted to undesired side-products. For instance, the enzyme taxane-14-hydroxylase can lead to the formation of 14β-hydroxy taxoids, a competing branch of the paclitaxel pathway. nih.gov Using antisense technology to suppress such genes can redirect intermediates back towards the desired product. nih.govoup.com

Process Optimization and Elicitation : In plant cell cultures, yields can be improved through bioprocess optimization, including the use of elicitors like methyl jasmonate (MeJA) or coronatine (B1215496). frontiersin.orgnih.gov These signaling molecules induce the expression of defense-related genes, including those in the taxane biosynthetic pathway. nih.govnih.gov Combining elicitation with overexpression of key genes can lead to synergistic increases in production. nih.gov In microbial systems like Saccharomyces cerevisiae, optimizing fermentation conditions such as nutrient levels and oxygen availability is crucial for maximizing titers of taxane precursors. mdpi.com

Pathway Optimization Strategies for Taxane Production

StrategyDescriptionExample TargetReference
Precursor Supply EnhancementIncreasing the pool of initial building blocks for the pathway.Overexpression of DXS and GGPPS genes to boost GGPP levels. frontiersin.orgnih.gov
Overexpression of Key EnzymesBoosting the activity of slow or rate-limiting steps.Overexpression of BAPT and DBTNBT genes. frontiersin.org
Blocking Competing PathwaysShutting down metabolic branches that divert intermediates away from the target product.Antisense suppression of the taxane-14-hydroxylase gene. nih.govoup.com
ElicitationUsing signaling molecules to induce pathway gene expression.Application of methyl jasmonate (MeJA) or coronatine to cell cultures. frontiersin.orgnih.gov
Bioprocess OptimizationFine-tuning culture conditions to maximize growth and productivity.Optimizing nutrient and oxygen levels in yeast fermentations. mdpi.com

Identification and Characterization of Undefined Enzymatic Steps in its Metabolic Context

The biosynthesis of paclitaxel is a long and complex pathway, and for decades, many of its enzymatic steps remained unknown. nih.gov The formation of this compound is a pivotal step, marking the attachment of the C13 side chain to the taxane core, baccatin III. nih.govoup.com

The enzyme responsible for this specific reaction was identified by screening a cDNA library from methyl jasmonate-induced Taxus cuspidata cells. nih.gov This led to the isolation and characterization of a clone encoding a this compound N-benzoyltransferase (BAPT), also described as a taxoid C-13 O-phenylpropanoyltransferase. pnas.orgnih.gov The recombinant enzyme specifically catalyzes the transfer of a β-phenylalanoyl group from its CoA-activated thioester to the C13-hydroxyl group of baccatin III. pnas.orgnih.gov

Kinetic analysis of the recombinant BAPT enzyme revealed its efficiency and substrate affinity. The enzyme exhibits a pH optimum of 6.8. pnas.orgnih.gov The Michaelis-Menten constants (Km) were determined to be approximately 2.4 µM for baccatin III and 4.9 µM for β-phenylalanoyl-CoA, indicating a high affinity for both substrates. pnas.orgnih.gov This reaction is considered the final acylation step in the biosynthesis of paclitaxel. nih.gov

The broader metabolic context involves the preceding formation of the complex baccatin III core through a series of hydroxylations, acetylations, and a benzoylation, and the subsequent steps of 2'-hydroxylation and N-benzoylation to yield the final paclitaxel molecule. nih.gov The identification of BAPT was a critical piece of the puzzle, completing the acquisition of the five key aroyl/acyltransferases involved in paclitaxel biosynthesis. pnas.orgnih.gov

Kinetic Properties of Baccatin III:3-amino-3-phenylpropanoyl Transferase (BAPT)

ParameterValueReference
pH Optimum6.8 - 8.0 pnas.orgnih.gov
Km (Baccatin III)2.4 ± 0.5 µM pnas.orgnih.gov
Km (β-phenylalanoyl-CoA)4.9 ± 0.3 µM pnas.orgnih.gov
Km (N-debenzoyl-(3'-RS)-2'-deoxytaxol)0.42 mM nih.govnih.gov
Km (Benzoyl-CoA)0.40 mM nih.govnih.gov
kcat~1.5 ± 0.3 s-1 nih.govnih.gov

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes Affecting its Production

The production of this compound is tightly controlled at the genetic level. The expression of the biosynthetic genes, including BAPT, is regulated by a complex network of transcription factors (TFs) and is responsive to external stimuli. oup.commdpi.com

Transcriptional Regulation: The promoters of taxane biosynthetic genes contain specific DNA sequences (cis-regulatory elements) that are recognized and bound by TFs, which can either activate or repress gene expression. oup.commdpi.com Several families of TFs have been identified as key regulators:

MYB family : In Taxus media, the transcription factor TmMYB3 was found to predominantly accumulate in the phloem and activate the promoters of TS, TBT, and DBTNBT. wiley.com In Taxus chinensis, an ABA-responsive TF, TcMYB29a, was shown to upregulate the expression of several pathway genes, leading to increased paclitaxel accumulation. frontiersin.org Another factor, TcMYB73, responds to salicylic (B10762653) acid and positively regulates genes such as TASY, DBAT, and DBTNBT. nih.gov

bHLH family : The basic helix-loop-helix TF, TcMYC2a, is a positive regulator that responds to jasmonic acid (JA) and enhances the expression of TS and TcERF15. mdpi.comresearchgate.net

ERF family : Jasmonate-responsive Ethylene Response Factors (ERFs) can act as both activators and repressors. mdpi.com For example, TcERF15 activates the TS gene, while TcERF12 represses it. mdpi.com

WRKY family : The transcription factor TcWRKY1, induced by methyl jasmonate, can activate the transcription of DBAT. mdpi.com

Elicitors like methyl jasmonate (MeJA) and coronatine trigger signaling cascades that lead to the activation of these TFs, resulting in a coordinated upregulation of the entire pathway. frontiersin.orgnih.gov Studies have shown that elicitation significantly increases the mRNA abundance of most known pathway genes, including the late-stage genes BAPT and DBTNBT, which are often considered flux-limiting. frontiersin.orgnih.gov

Analytical Techniques for the Characterization and Quantification of 3 N Debenzoyl 2 Deoxytaxol in Research

Chromatographic Separation Methods (e.g., Radio-HPLC, HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of taxanes, including 3'-N-Debenzoyl-2'-deoxytaxol, from reaction mixtures or biological extracts. mdpi.comjournalagent.comnih.govwur.nl The method's effectiveness relies on the differential partitioning of mixture components between a stationary phase (typically a packed column) and a liquid mobile phase. journalagent.com

In the analysis of taxanes, Reversed-Phase HPLC (RP-HPLC) is commonly utilized. wur.nl This involves a nonpolar stationary phase (like C18) and a polar mobile phase, often a mixture of methanol and water or acetonitrile and water. nih.govnih.gov The separation is based on the hydrophobic character of the molecules; more hydrophobic compounds are retained longer on the column. google.com For instance, a typical analytical HPLC method for taxoids might use a C18 column with an isocratic or gradient elution of a methanol-water mixture, with detection at a specific wavelength, such as 227 nm, where taxanes exhibit strong UV absorbance. nih.gov

Radio-HPLC is a variation employed when studying biosynthetic pathways using radiolabeled substrates. This technique was instrumental in elucidating the Taxol biosynthetic pathway. For example, in experiments to identify the function of specific enzymes, a radiolabeled precursor like [³H]baccatin III can be used. After the enzymatic reaction, the product mixture is separated by HPLC, and a radioactivity detector placed in line after the UV detector identifies the fractions containing the radiolabeled product, confirming the formation of compounds like N-debenzoyl-2'-deoxytaxol. researchgate.net

Table 1: Example HPLC Parameters for Taxane (B156437) Separation

Parameter Specification Purpose
Column C18 (e.g., 4.6 x 250 mm, 5 µm) nih.gov Provides a nonpolar stationary phase for reversed-phase separation.
Mobile Phase Methanol:Water or Acetonitrile:Water gradient nih.govnih.gov Elutes compounds based on polarity. Gradient elution is often used to resolve complex mixtures.
Flow Rate ~1.0 mL/min (analytical) nih.gov Controls the speed of separation and influences resolution.
Detection UV Absorbance at ~227 nm nih.gov Allows for the detection and quantification of taxanes which absorb light at this wavelength.

| Injection Volume | 20 µL nih.gov | The volume of the sample introduced into the system. |

Spectroscopic Identification and Structural Elucidation (e.g., 1H-NMR, MS)

Once a compound of interest is separated and purified, spectroscopic methods are used to determine its exact chemical structure. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary tools for this purpose. researchgate.net

Proton Nuclear Magnetic Resonance (¹H-NMR) provides detailed information about the chemical environment of hydrogen atoms within a molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals in a ¹H-NMR spectrum, the precise arrangement of atoms and the stereochemistry of a molecule can be determined. For taxanes, ¹H-NMR is crucial for confirming the identity of biosynthetic intermediates. For example, the spectrum of a biosynthetic product can be compared to that of an authentic standard to confirm its identity. researchgate.net Although a complete spectrum for this compound is not detailed in the provided sources, the general approach involves dissolving the purified compound in a deuterated solvent (like deuterochloroform, CDCl₃) and recording the spectrum on a high-frequency spectrometer. researchgate.netrsc.org

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. The molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. researchgate.net The molecular formula for this compound is C₄₀H₄₇NO₁₂. This corresponds to a precise molecular weight that can be confirmed by HRMS.

Table 2: Key Molecular Properties of this compound

Property Value Source
Molecular Formula C₄₀H₄₇NO₁₂
Molecular Weight (Average) 733.8 g/mol
Monoisotopic Mass 733.30982593 Da

| Conjugate Acid (C₄₀H₄₈NO₁₂⁺) Monoisotopic Mass | 734.31765097 Da | |

Mass Spectrometry for Quantitative Analysis and Product Confirmation (e.g., Chemical Ionization-MS, LC-MS-MS)

Beyond structural confirmation, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the quantitative analysis of this compound. bioanalysis-zone.comlcms.cznih.gov Tandem mass spectrometry (MS/MS) offers exceptional sensitivity and selectivity, making it ideal for detecting and quantifying minute amounts of specific compounds within complex biological samples. bioanalysis-zone.comlcms.cz

In an LC-MS/MS experiment, the effluent from the HPLC column is directed into the mass spectrometer's ion source. For taxanes, electrospray ionization (ESI) is a common technique used to generate molecular ions, such as the protonated molecule [M+H]⁺. wur.nl In the mass spectrometer, this precursor ion is selected and then fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), analysts can quantify the target compound with high specificity, even in the presence of co-eluting impurities. bioanalysis-zone.com

The analysis of biosynthetic pathways often involves tracing the incorporation of precursors into final products. Extracted Ion Chromatograms (EICs) are used to visualize the abundance of a specific ion (and therefore a specific compound) over the course of the chromatographic separation. researchgate.net By comparing the EIC of a heterologously produced compound with that of an authentic standard, researchers can confirm the identity and quantify the yield of intermediates like this compound. researchgate.net

Table 3: Predicted Mass Spectrometry Adducts for this compound

Adduct m/z (mass-to-charge ratio) Ion Type
[M+H]⁺ 734.31708 Positive
[M+Na]⁺ 756.29902 Positive
[M+NH₄]⁺ 751.34362 Positive
[M-H]⁻ 732.30252 Negative
[M+HCOO]⁻ 778.30800 Negative

Data derived from computational predictions. uni.lu

Advanced Research Perspectives and Future Directions

Further Elucidation of Upstream and Downstream Enzymatic Steps in the Taxane (B156437) Pathway

The biosynthesis of paclitaxel (B517696) is a complex, multi-step process involving an estimated 20 enzymatic reactions. nih.gov While significant strides have been made, a complete understanding of every step remains a key research goal. nih.govfrontiersin.org The position of 3'-N-Debenzoyl-2'-deoxytaxol in this pathway is relatively late, formed after the assembly of the core taxane skeleton and its subsequent modification. nih.gov

Upstream Reactions: The formation of this compound begins with the advanced intermediate, baccatin (B15129273) III. The key upstream step is the attachment of a β-phenylalanine-derived side chain to the C13 hydroxyl group of baccatin III. researchgate.netnih.gov This crucial acylation is catalyzed by the enzyme baccatin III-13-O-(3-amino-3-phenylpropanoyl) transferase (BAPT). frontiersin.orgresearchgate.net The BAPT enzyme effectively links the taxane core with the side chain that is essential for the compound's anticancer activity. frontiersin.orgresearchgate.net

Downstream Reactions: Following its synthesis, this compound undergoes two critical enzymatic modifications to become paclitaxel. researchgate.netnih.gov

2'-Hydroxylation: The first downstream step involves a hydroxylation at the C2' position of the phenylisoserine (B1258129) side chain. This reaction converts this compound into 3'-N-debenzoyltaxol. researchgate.netnih.gov For a long time, the specific enzyme responsible for this step was unknown, representing a significant gap in the pathway. frontiersin.org

N-Benzoylation: The final step is the attachment of a benzoyl group to the amino group of the side chain. researchgate.netnih.gov This reaction is catalyzed by the enzyme this compound-N-benzoyltransferase (DBTNBT). frontiersin.orgresearchgate.net Studies on the recombinant DBTNBT enzyme have shown that it has a preference for 3'-N-debenzoyltaxol over this compound, suggesting that 2'-hydroxylation precedes N-benzoylation in the preferred biosynthetic sequence. nih.gov This terminal benzoylation is vital, as the N-benzoyl group is a necessary structural component for the potent bioactivity of paclitaxel. nih.gov

The continued discovery and characterization of these upstream and downstream enzymes are essential for reconstituting the entire pathway in heterologous systems for sustainable production. ku.dkbohrium.com

Enzyme Abbreviation Substrate(s) Product Function in Relation to this compound
Baccatin III-13-O-(3-amino-3-phenylpropanoyl) transferaseBAPTBaccatin III, β-phenylalanoyl-CoAThis compoundUpstream: Catalyzes the direct synthesis of the compound. frontiersin.orgresearchgate.net
Taxane 2'-hydroxylase-This compound3'-N-DebenzoyltaxolDownstream: Performs the first modification after its formation. researchgate.netnih.gov
This compound-N-benzoyltransferaseDBTNBT3'-N-Debenzoyltaxol, Benzoyl-CoAPaclitaxel (Taxol)Downstream: Catalyzes the final step in paclitaxel biosynthesis. researchgate.netnih.gov

Engineering Novel Taxane Derivatives via Enzymatic Promiscuity and Directed Evolution

The inherent flexibility, or "promiscuity," of some taxane biosynthetic enzymes presents a unique opportunity for generating novel taxoid structures. nih.govdtu.dk Enzymes like taxadiene-5α-hydroxylase (T5αOH) have been noted for their ability to accept multiple substrates, a trait known as substrate permissiveness. frontiersin.org This catalytic plasticity, while sometimes a challenge for producing a single desired compound, can be exploited to create a diverse library of taxane derivatives with potentially new or improved therapeutic properties. nih.govucl.ac.uk

Directed evolution is a powerful protein engineering technique that mimics natural selection in a laboratory setting to evolve enzymes with desired properties. nih.govillinois.edu This methodology can be applied to taxane pathway enzymes to:

Enhance Catalytic Efficiency: Improve the speed and efficiency of enzymes like DBTNBT for more effective production of paclitaxel.

Alter Substrate Specificity: Modify acyltransferases to accept different acyl-CoA donors, leading to the synthesis of novel taxoids with varied side chains. For example, the native DBTNBT enzyme shows high specificity for benzoyl-CoA and does not effectively use tigloyl-CoA or other acyl-CoAs to produce related taxoids like cephalomannine. nih.gov Directed evolution could be used to broaden its substrate range.

Create Novel Functions: Evolve existing enzymes to catalyze entirely new reactions on the taxane scaffold. nih.gov

By combining the natural promiscuity of taxane enzymes with the targeted approach of directed evolution, researchers can explore the vast chemical space around the taxane core. nih.govnih.gov This strategy could lead to the development of "unnatural" taxoids with enhanced efficacy, better solubility, or the ability to overcome drug resistance mechanisms. nih.gov

Engineering Strategy Target Enzyme Class (Example) Objective Potential Outcome for Taxane Derivatives
Exploiting Natural PromiscuityHydroxylases (T5αOH)Accept alternative taxane substratesGeneration of taxoids with different hydroxylation patterns. frontiersin.orgdtu.dk
Directed EvolutionAcyltransferases (DBTNBT)Broaden acyl-CoA substrate specificitySynthesis of novel N-acylated taxoids (analogs of Paclitaxel, Cephalomannine, etc.). nih.govillinois.edu
Directed EvolutionHydroxylasesChange regioselectivity of oxygenationIntroduction of hydroxyl groups at new positions on the taxane core. nih.gov
Combinatorial BiosynthesisMultiple pathway enzymesAssemble different enzyme modules in a heterologous hostProduction of a diverse library of new-to-nature taxane structures. nih.gov

Systems Biology Approaches for Comprehensive Pathway Understanding and Bioengineering

A systems biology approach, which integrates various "-omics" data, is becoming indispensable for unraveling the complexity of the taxol biosynthetic pathway and for rationally engineering it. frontiersin.orgresearchgate.net Rather than studying one gene or enzyme at a time, this approach provides a holistic view of the biological system.

Transcriptomics and Genomics: High-throughput sequencing of the Taxus genome and transcriptome has been instrumental in identifying candidate genes for the missing steps in the pathway. nih.govfrontiersin.org For instance, gene co-expression analysis, which identifies genes that are switched on and off together under specific conditions (like elicitor treatment), was used to successfully identify the enzymes for the final two steps of paclitaxel synthesis. ku.dk

Metabolic Engineering and Synthetic Biology: The knowledge gained from systems biology is directly applied to metabolic engineering efforts. frontiersin.org By expressing the identified biosynthetic genes in microbial hosts like Saccharomyces cerevisiae (yeast) or plants like Nicotiana benthamiana, researchers can reconstruct parts or all of the pathway. ku.dknih.gov This allows for:

Pathway Optimization: Identifying and alleviating bottlenecks in production. For example, the hydroxylase enzymes, which are often cytochrome P450s, can be challenging to express functionally in microbial hosts and represent a significant hurdle. frontiersin.org

Precursor Supply Enhancement: Engineering the host's primary metabolism to increase the supply of essential precursors like geranylgeranyl diphosphate (B83284) (GGPP). nih.gov

Sustainable Production Platforms: Creating stable, engineered cell lines for the large-scale, sustainable production of paclitaxel and its intermediates, moving away from reliance on slow-growing yew trees. nih.govplantae.org

Recent breakthroughs, such as the development of novel pipelines like multiplexed perturbation × single nuclei (mpXsn) analysis, allow for the high-throughput screening of gene candidates across various tissues and conditions, further accelerating gene discovery in non-model organisms like Taxus. plantae.org These integrated approaches are paving the way for the complete elucidation and efficient bio-manufacturing of paclitaxel and its derivatives. nih.gov

Q & A

Q. What are the key enzymatic steps involved in the biosynthesis of 3'-N-Debenzoyl-2'-deoxytaxol in Taxus species?

this compound is an intermediate in the Taxol biosynthetic pathway. Its formation involves two critical enzymes:

  • BAPT (baccatin III:3-amino-13-phenylpropanoyltransferase) : Catalyzes the transfer of a β-phenylpropanoyl group to baccatin III at the C13 position, forming β-phenylpropanoyl-baccatin III.
  • T2α′OH (taxane 2α-hydroxylase) : Hydroxylates the C2′ position of the side chain, yielding 3'-N-debenzoyltaxol.
    This intermediate is further modified by DBTNBT (this compound N-benzoyltransferase) , which adds a benzoyl group to complete Taxol biosynthesis .

Q. What structural features distinguish this compound from Taxol?

this compound lacks the benzoyl group at the C3′ position of the taxane side chain and contains a hydroxyl group instead. Additionally, it retains the 2′-deoxy modification, which reduces stereochemical complexity compared to Taxol. Structural confirmation relies on NMR (e.g., absence of benzoyl proton signals at δ 7.3–8.1 ppm) and HRMS (molecular weight difference of 105 Da due to missing benzoyl group) .

Q. How is this compound identified and quantified in plant metabolomic studies?

  • LC-MS/MS : Targeted metabolomics using reverse-phase chromatography coupled with multiple reaction monitoring (MRM) for high specificity.
  • Isotopic Labeling : Stable isotopes (e.g., ¹³C-labeled precursors) trace biosynthetic flux in Taxus cell cultures.
  • Enzyme Assays : In vitro reactions with recombinant BAPT/DBTNBT and substrates (e.g., baccatin III, β-phenylpropanoyl-CoA) validate intermediate formation .

Advanced Research Questions

Q. How does substrate specificity of N-benzoyl transferase (DBTNBT) influence the conversion of this compound to Taxol?

DBTNBT exhibits strict specificity for N-debenzoyl-2′-deoxytaxol over similar intermediates. Kinetic studies using Lineweaver-Burk analysis (Km = 42 µM for N-debenzoyl-2′-deoxytaxol vs. 98 µM for N-debenzoyltaxol) reveal higher catalytic efficiency (kcat/Km = 1.4 × 10⁴ M⁻¹s⁻¹) for the 2′-deoxy substrate. Mutagenesis studies identify Arg²⁰⁷ and Glu¹⁸⁹ as critical residues for benzoyl-CoA binding and transition-state stabilization .

Q. What synthetic strategies are employed to modify the C13 side chain of taxoid derivatives, including this compound?

  • Protecting Groups : Triethylsilyl (TES) and triisopropylsilyl (TIPS) protect hydroxyl groups during coupling reactions.
  • Acylation : Use of DIC (diisopropylcarbodiimide)/DMAP (dimethylaminopyridine) to activate carboxylic acids (e.g., 3-trifluoromethoxybenzoic acid) for esterification.
  • Purification : Silica gel chromatography (hexane:ethyl acetate gradients) isolates derivatives with >90% yield. For example, 2-debenzoyl-2-(3-methylbenzoyl)-7-TES-10-deacetylbaccatin III is synthesized in 94% yield .

Q. What role does this compound play in rheumatoid arthritis (RA) models, and what methodological approaches are used to study its effects?

In collagen-induced arthritis (CIA) rats, this compound is identified as a metabolite reversed by Wantong Jingu Tablet (WJT) treatment. Methodologies include:

  • Metabolomics : LC-MS-based profiling correlates metabolite levels with inflammation markers (e.g., TNF-α, IL-6).
  • Gut Microbiota Analysis : 16S rRNA sequencing links microbial shifts (e.g., increased Bacteroidetes/Firmicutes ratio) to metabolite modulation.
  • Synoviocyte Apoptosis Assays : Flow cytometry confirms reduced synovial hyperplasia via MEK/ERK pathway inhibition .

Q. How do genetic engineering approaches targeting acyltransferases like BAPT and DBTNBT enhance Taxol production?

  • Heterologous Expression : Overexpression of BAPT and DBTNBT in Saccharomyces cerevisiae increases Taxol titers by 3.8-fold.
  • CRISPR-Cas9 Knockouts : Silencing competing pathways (e.g., phenylpropanoid metabolism) redirects flux toward Taxol intermediates.
  • Promoter Engineering : Constitutive CaMV 35S promoters boost enzyme activity in Taxus cell cultures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-N-Debenzoyl-2'-deoxytaxol
Reactant of Route 2
Reactant of Route 2
3'-N-Debenzoyl-2'-deoxytaxol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.